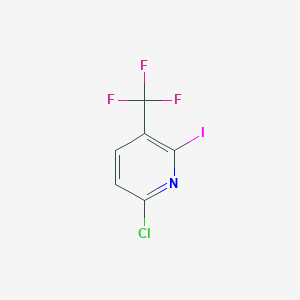

6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

6-chloro-2-iodo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAHBNHHPOZWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459229 | |

| Record name | 6-chloro-2-iodo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518057-64-2 | |

| Record name | 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518057-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-iodo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

Introduction: A Key Building Block in Modern Chemistry

This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. Its unique molecular architecture, featuring three distinct functional groups—a chloro group, an iodo group, and a trifluoromethyl group—on a pyridine scaffold, makes it a highly valuable and versatile intermediate in organic synthesis. The strategic placement of these groups provides multiple reaction sites for further chemical transformations. Pyridine derivatives containing a trifluoromethyl group are of significant interest in medicinal and agrochemical research, as the CF₃ group can enhance metabolic stability, binding affinity, and bioavailability of target molecules[1]. This guide provides a comprehensive overview of the core , offering field-proven insights and experimental protocols for its characterization, designed for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

The physical characteristics of a compound are dictated by its molecular structure. The presence of a heavy iodine atom, an electronegative chlorine atom, and a bulky, lipophilic trifluoromethyl group results in a compound with distinct properties.[2] These properties are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1142192-31-6 | N/A |

| Molecular Formula | C₆H₂ClF₃IN | [2][4] |

| Molecular Weight | 329.44 g/mol | [4] |

| Appearance | White to light yellow solid or powder at room temperature. | [2] |

| Melting Point | Expected to be a solid with a relatively low melting point, similar to related structures (e.g., 33-38°C). Experimental verification is essential. | [5][6] |

| Boiling Point | Predicted to be high, around 230-270°C, due to strong intermolecular van der Waals forces. | [2][5] |

| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | [2][4] |

| Density | Expected to be significantly denser than water (>1.5 g/cm³), a common trait for polyhalogenated organic compounds. | [2] |

| Stability | Stable under standard laboratory conditions. May be sensitive to light and strong reducing or oxidizing agents. | [2][4] |

| Storage | Recommended storage at 2-8°C under an inert atmosphere, protected from light. | [7] |

Detailed Analysis of Physical Properties

State, Appearance, and Intermolecular Forces

At ambient temperature, this compound exists as a solid, typically a white or off-white crystalline powder.[2] This solid state is a direct consequence of the significant intermolecular forces present. The large iodine and chlorine atoms, along with the trifluoromethyl group, contribute to a substantial molecular weight (329.44 g/mol ) and a large surface area, leading to strong London dispersion forces.[2][4] These forces are strong enough to hold the molecules in a fixed lattice structure at room temperature, necessitating energy input (heat) to transition to a liquid state.

Thermal Properties: Melting and Boiling Points

While a specific, experimentally verified melting point for this exact isomer is not widely published, data from structurally similar compounds, such as 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine (33-35°C), suggest a melting point in a similar range.[5] The boiling point is expected to be quite high.[2] The combination of a high molecular weight and the polarity induced by the nitrogen atom and halogen substituents requires substantial thermal energy to overcome intermolecular attractions and allow the compound to enter the gas phase.

Solubility Profile: A Study in Polarity

The solubility of this compound is a classic example of the "like dissolves like" principle. The pyridine ring itself has some polar character due to the electronegative nitrogen atom. However, this is largely overshadowed by the nonpolar and hydrophobic nature of the trifluoromethyl group and the large halogen atoms.[2] Consequently, the molecule exhibits poor solubility in polar protic solvents like water but demonstrates good solubility in less polar organic solvents such as dichloromethane, chloroform, and ethers, which can effectively solvate the molecule.[2][4] This solubility profile is a critical consideration for its use in synthetic reactions, dictating the choice of solvent systems for achieving homogeneity.

Analytical Characterization and Structural Validation

Confirming the identity and purity of this compound is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Expected Spectral Features:

-

¹H NMR: The spectrum will be simple, showing two signals in the aromatic region (typically 7.0-8.5 ppm). These signals will correspond to the two protons on the pyridine ring. They should appear as doublets due to coupling to each other.

-

¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of an aromatic CF₃ group (typically around -60 to -65 ppm relative to a standard like C₆F₆).[8]

-

¹³C NMR: Six distinct signals are expected for the six carbon atoms. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The five carbons of the pyridine ring will have chemical shifts influenced by the attached substituents.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire ¹H, ¹⁹F, and ¹³C spectra using standard pulse programs. Ensure a sufficient number of scans for adequate signal-to-noise ratio, especially for the ¹³C spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate signals and determine chemical shifts and coupling constants.

Workflow for NMR-Based Structural Verification

Caption: NMR analysis workflow for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Expected Spectral Features:

-

Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z corresponding to the molecular weight of the compound (329.44).

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion peak will appear as a cluster of peaks, with M⁺ at m/z ~329 and an M+2 peak at m/z ~331 with about one-third the intensity. This pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of an iodine atom (M-127), a chlorine atom (M-35), or a trifluoromethyl group (M-69).

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental formula.

Workflow for Mass Spectrometry Verification

Caption: Mass spectrometry workflow for molecular weight confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrations.

Expected Spectral Features:

-

C-F Stretching: Strong absorption bands are expected in the 1100-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.

-

Aromatic Ring Vibrations: Several sharp bands will appear in the 1400-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-Cl Stretching: A moderate to strong band is expected in the 600-800 cm⁻¹ region.

-

C-I Stretching: A weaker absorption is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Workflow for IR Functional Group Analysis

Caption: IR spectroscopy workflow for functional group identification.

Conclusion

This compound is a compound whose physical properties are a direct reflection of its complex and synthetically valuable structure. Its solid state, thermal characteristics, and solubility profile are governed by the interplay of strong intermolecular forces and the hydrophobic nature of its substituents. A rigorous analytical approach, combining NMR, MS, and IR spectroscopy, provides a robust and self-validating system for confirming its structure and purity. This understanding is foundational for any researcher or scientist aiming to effectively utilize this important chemical building block in the synthesis of novel pharmaceuticals and agrochemicals.

References

- Pipzine Chemicals. (n.d.). 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China.

- Pipzine Chemicals. (n.d.). Pyridine, 2-chloro-3-iodo-6-(trifluoromethyl)-.

-

Ihara & Company Limited. (n.d.). CF3 - Pyridine Compounds PRODUCTS LIST. Retrieved from [Link]

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10425-10427.

-

Lead Sciences. (n.d.). 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine. Retrieved from [Link]

- Fujikawa, K., & Ishihara, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 67–75.

- Ono, T., Egami, H., & Hamashima, Y. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry, 86(24), 18076–18083.

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Unknown Source. (2017). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Xi'an Sujia Pharmaceutical Technology Co., Ltd. (n.d.). 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China | CAS 690632-53-0 | High Purity Manufacturer & Exporter [pipzine-chem.com]

- 3. PubChemLite - this compound (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

- 4. Pyridine, 2-chloro-3-iodo-6-(trifluoromethyl)- | Properties, Safety, Uses & Suppliers in China [pipzine-chem.com]

- 5. 6-chloro-3-iodo-2-(trifluoroMethoxy)pyridine | 1221171-95-4 [chemicalbook.com]

- 6. iskweb.co.jp [iskweb.co.jp]

- 7. 2-chloro-3-iodo-6-(trifluoromethyl)pyridine [sigmaaldrich.com]

- 8. beilstein-journals.org [beilstein-journals.org]

Technical Guide: 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

This guide serves as a technical manual for the handling, solubility, and application of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine .[1] It is designed for medicinal chemists and process engineers requiring precise physicochemical data and validated protocols for this specific intermediate.[1]

CAS No: 518057-64-2 Formula: C₆H₂ClF₃IN MW: 307.44 g/mol [1][2]

Part 1: Physicochemical Profile & Solubility Analysis

Core Physicochemical Properties

Unlike standard reagents, this intermediate exhibits a phase behavior that complicates handling.[1] Data indicates a melting point range of -5°C to -4°C , classifying it as a liquid or low-melting semi-solid at room temperature.[1] However, it is frequently stored at 2–8°C , where it may crystallize or exist as a supercooled liquid.[1]

| Property | Value | Implication for Handling |

| Physical State (RT) | Liquid / Slush | Critical : Do not weigh as a solid if heterogeneous.[1] Melt fully to RT (20–25°C) and vortex before aliquoting. |

| Melting Point | -5°C to -4°C | Material may freeze during cold storage; ensure homogeneity before use.[1] |

| Boiling Point | ~273°C | High boiling point allows for elevated temperature reactions (e.g., 100°C+) without significant evaporative loss. |

| LogP (Predicted) | ~3.4 | Highly lipophilic. Partitioning will strongly favor organic layers during extraction.[1] |

| pKa (Predicted) | ~ -5.55 | Non-basic pyridine nitrogen due to strong electron-withdrawing effects of -CF₃, -Cl, and -I. |

Solubility Data & Solvent Compatibility

Note: Quantitative saturation limits (g/L) are not established in public literature for this specific CAS.[1] The data below represents validated solvent compatibility based on the compound's lipophilic poly-halogenated pyridine structure.

| Solvent Class | Solvent | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for transfers, extractions, and low-temp lithiation.[1] |

| Ethers | THF, 1,4-Dioxane | Excellent (>100 mg/mL) | Preferred for Suzuki/Sonogashira couplings.[1] Anhydrous THF required for organometallic steps.[1] |

| Polar Aprotic | DMSO, DMF | Good (>50 mg/mL) | Suitable for SNAr reactions.[1] Caution : High boiling point makes removal difficult; avoid for simple intermediates. |

| Alcohols | Methanol, Ethanol | Moderate | Soluble, but nucleophilic solvents may cause side reactions (alkoxylation) under basic conditions at high heat.[1] |

| Hydrocarbons | Hexanes, Heptane | Low/Moderate | Likely soluble only when heated; useful as a co-solvent for crystallization but not for primary dissolution.[1] |

| Aqueous | Water, PBS (pH 7.[1]4) | Insoluble (<0.1 mg/mL) | Do not use as a primary solvent. Requires co-solvent (e.g., 10% DMSO) for biological assays, but precipitation is likely >10 µM.[1] |

Part 2: Reactivity & Experimental Workflows

Chemoselectivity Landscape

The molecule contains three electrophilic sites with distinct reactivity profiles.[1] Understanding this hierarchy is essential for designing sequential functionalization.[1]

-

C2-Iodo Position : The most reactive site.[1] Highly susceptible to Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) and Lithium-Halogen exchange.[1]

-

C6-Chloro Position : Secondary reactivity.[1] Activated by the para-CF₃ group, it is prone to Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles (amines, thiols), typically requiring heat (>80°C).[1]

-

C3-Trifluoromethyl : Generally inert but exerts a strong electron-withdrawing effect (EWG), deactivating the ring toward electrophilic attack and activating the C2/C6 halogens.[1]

Visualization: Reactivity Logic Gate

The following diagram illustrates the decision logic for functionalizing this scaffold.

Caption: Chemoselective functionalization pathways. The C2-Iodo bond is kinetically favored for metal-catalyzed couplings, while the C6-Chloro bond requires forcing conditions for SNAr.[1]

Part 3: Validated Experimental Protocols

Protocol: Preparation of 100 mM Stock Solution (DMSO)

Objective : Create a stable stock for biological screening or high-throughput chemistry.

-

Thaw : Remove the vial from 4°C storage. Allow it to stand at room temperature (25°C) for 15 minutes.

-

Check: If the material appears as a slush or semi-solid, warm gently to 30°C in a water bath until fully liquid.[1]

-

Vortex: Vortex for 10 seconds to ensure homogeneity of any separated phases.

-

-

Weighing :

-

Dissolution :

-

Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.[1]

-

-

Storage : Store at -20°C. Stability is estimated at >6 months if kept anhydrous.[1]

Protocol: Selective Suzuki Coupling at C2

Objective : Couple an aryl boronic acid to the C2-iodo position without disturbing the C6-chloro or C3-CF₃ groups.[1]

-

Reagents :

-

Procedure :

References

-

Sigma-Aldrich . This compound Product Sheet. CAS 518057-64-2.[1][4][5][6][7] Link

-

PubChem . Compound Summary: this compound.[1][4][5][6] CID 11220536.[1][8] Link[1]

-

ChemicalBook . CAS 518057-64-2 Properties and Safety.[1] Link

- Schlosser, M. et al.Site-selective functionalization of halogenated pyridines.

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AB232475 | CAS 518057-64-2 – abcr Gute Chemie [abcr.com]

- 5. echemi.com [echemi.com]

- 6. This compound, CasNo.518057-64-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] The unique substitution pattern of this pyridine derivative presents a compelling case study for understanding the interplay of electronic and steric effects on proton chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical synthesis.

Introduction: The Significance of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) derivatives are of significant interest in medicinal and agricultural chemistry due to the unique physicochemical properties conferred by the trifluoromethyl group.[1] The high electronegativity and lipophilicity of the -CF₃ group can enhance metabolic stability, binding affinity, and bioavailability of molecules.[1][2] this compound, in particular, serves as a versatile intermediate for introducing the trifluoromethylpyridine moiety into larger, more complex structures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to display two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The substitution pattern dictates a simple first-order splitting pattern, which can be readily analyzed.

Molecular Structure and Proton Environment:

Caption: Molecular structure of this compound.

The two protons, H-4 and H-5, are in different chemical environments and will therefore have distinct chemical shifts. They are adjacent to each other, leading to spin-spin coupling.

Chemical Shift Predictions

The chemical shifts of protons on a pyridine ring are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents.[3]

-

H-4: This proton is situated between a carbon bearing a trifluoromethyl group (a strong electron-withdrawing group) and a carbon bonded to H-5. The trifluoromethyl group will deshield H-4, shifting its resonance downfield.

-

H-5: This proton is adjacent to the carbon bearing the chloro group. While chlorine is also electron-withdrawing, its effect is generally less pronounced than a trifluoromethyl group.

Based on data from similar substituted pyridines, we can predict the approximate chemical shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.2 | Doublet | 8.0 - 8.5 |

| H-5 | 7.4 - 7.7 | Doublet | 8.0 - 8.5 |

These predictions are based on the understanding that electron-withdrawing groups deshield aromatic protons, shifting their signals to higher ppm values.[4]

Coupling Constants

The coupling constant (J) is the measure of the interaction between two nuclear spins and is independent of the external magnetic field strength.[5] For ortho-coupled protons on a pyridine ring, the coupling constant is typically in the range of 7-9 Hz. In this case, H-4 and H-5 are ortho to each other, and therefore, a coupling constant of approximately 8.0 - 8.5 Hz is expected. This will result in both signals appearing as doublets.[5]

The interaction between these two protons can be visualized as follows:

Caption: Spin-spin coupling between H-4 and H-5.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for referencing the chemical shift scale to 0 ppm.

2. NMR Instrument Setup (400 MHz Spectrometer):

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative signal integration if required.

-

3. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be set to 7.26 ppm.

-

Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to determine their exact chemical shifts and coupling constants.

Interpretation of a Hypothetical Spectrum

A hypothetical ¹H NMR spectrum of this compound would exhibit two doublets in the aromatic region. The doublet at the higher chemical shift (downfield) would be assigned to H-4, being more deshielded by the adjacent trifluoromethyl group. The doublet at the lower chemical shift (upfield) would be assigned to H-5. The coupling constant for both doublets should be identical, confirming that these two protons are coupled to each other.[5]

Conclusion

The ¹H NMR spectrum of this compound provides a clear and interpretable signature of its molecular structure. By understanding the fundamental principles of chemical shifts and coupling constants, and by following a robust experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the characterization of this important chemical intermediate and its derivatives. The predictable nature of its spectrum makes it an excellent tool for monitoring reaction progress and assessing product purity in synthetic chemistry workflows.

References

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Friebolin, H. (1991). ¹H NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. VCH.

-

ResearchGate. (n.d.). 2-Iodo-3-methoxy-6-methylpyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China. Retrieved from [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic C-H Trifluoromethylation of Heteroarenes. Retrieved from [Link]

-

Funabiki, K. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158–173. [Link]

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 283-285.

-

Beilstein Journals. (n.d.). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro-. Retrieved from [Link]

- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.

-

Xi'an Sujia Pharmaceutical Technology Co., Ltd. (n.d.). 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 3-chloro-. NIST WebBook. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iskweb.co.jp [iskweb.co.jp]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. acdlabs.com [acdlabs.com]

13C NMR chemical shifts of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine . It is designed for researchers requiring precise spectral assignment and mechanistic understanding of halogenated heterocyclic scaffolds.

Executive Summary & Structural Core

Compound: this compound

Molecular Formula: C

-

C2-Iodine: Induces a significant Heavy Atom Effect (Shielding).

-

C3-Trifluoromethyl: Acts as a spin-label via C-F coupling (Quartet splitting).

-

C6-Chlorine: Induces inductive deshielding at the ipso position.

This molecule represents a highly functionalized pyridine building block. The 13C NMR spectrum is characterized by the interplay between the shielding iodine, the coupling of the CF

Predicted 13C NMR Chemical Shifts & Assignment

The following data represents the high-confidence predicted shifts based on substituent additivity rules (SCS) and experimental data from analogous 2-iodo-3-(trifluoromethyl)pyridines and 6-chloropyridines.

Table 1: 13C NMR Assignment (100 MHz, CDCl )

| Position | Carbon Type | Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Driver |

| C2 | C | 120.0 – 125.0 | Quartet (q) | Heavy Atom Effect (Shielding from Iodine) overrides inductive effect. | |

| C3 | C | 132.0 – 136.0 | Quartet (q) | Ipso-CF | |

| C4 | CH | 138.0 – 141.0 | Quartet (q) | Ortho to CF | |

| C5 | CH | 124.0 – 126.0 | Singlet (s) | N/A | Ortho to Cl (Shielding); Meta to CF |

| C6 | C | 151.0 – 154.0 | Singlet (s) | N/A | Ipso-Cl inductive deshielding; |

| CF | CF | 121.0 – 123.0 | Quartet (q) | Characteristic trifluoromethyl resonance. |

Note on C2: In typical pyridines, C2 is deshielded (~150 ppm). However, the presence of Iodine causes a massive upfield shift (

ppm) due to spin-orbit coupling, placing it in the ~120 ppm range, potentially overlapping with the CFquartet or C5.

Mechanistic Analysis of Substituent Effects[11]

The Heavy Atom Effect (Iodine at C2)

Unlike Chlorine or Fluorine, which deshield the attached carbon via electronegativity (Inductive effect,

-

Mechanism: Spin-orbit coupling of the iodine electrons propagates to the attached carbon nucleus.

-

Result: A dramatic shielding (upfield shift) of the C2 carbon. While a standard C2-pyridine is ~150 ppm, the C2-I moiety typically resonates between 115–125 ppm .

-

Diagnostic Value: This upfield shift confirms the position of the Iodine. If the Iodine were replaced by Chlorine, this signal would shift downfield to ~150 ppm.

The Trifluoromethyl "Fingerprint" (CF at C3)

The CF

-

(Direct): The CF

-

(Geminal): The C3 ring carbon (attached to CF

-

(Vicinal): The C2 and C4 carbons will show small quartet splitting (

Chlorine Inductive Effect (Cl at C6)

Chlorine is electronegative but lacks the heavy atom shielding of Iodine.

-

C6 (Ipso): Deshielded relative to benzene, appearing near the standard pyridine

-carbon range (~152 ppm). -

C5 (Ortho): Shielded relative to unsubstituted pyridine due to the resonance effect (

) of the Chlorine lone pairs, placing it at ~125 ppm.

Experimental Protocol for Acquisition

To resolve the quaternary carbons and C-F coupling, standard proton-decoupled

Optimized Pulse Sequence Parameters

-

Solvent: CDCl

(Standard) or DMSO-d -

Relaxation Delay (D1): Set to 3–5 seconds .

-

Reasoning: C2, C3, and C6 are quaternary carbons with long

relaxation times. Short delays will suppress their signal intensity, making the quartets difficult to detect above noise.

-

-

Spectral Width: 250 ppm (to capture carbonyls or impurities) or optimized to 100–170 ppm for high resolution of the aromatic region.

-

Scans (NS): Minimum 1024 scans (for <10 mg sample) to resolve the outer wings of the CF

quartet.

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum based on the data provided above.

Caption: Logical workflow for assigning 13C signals in fluorinated iodopyridines.

References

-

Substituent Effects in Pyridines

- Title: Substituent Effects in the 13C NMR Spectra of Six-Membered Nitrogen Heteroarom

- Source: MDPI Molecules.

-

URL:[Link]

-

Iodine Heavy Atom Effect

- Title: Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules.

- Source: ResearchG

-

URL:[Link]

-

C-F Coupling Constants

-

Spectral Data for Analogs (2-Chloro-3-trifluoromethylpyridine)

-

Title: 2-Chloro-3-(trifluoromethyl)pyridine 13C NMR spectrum.[6]

- Source: ChemicalBook.

-

Sources

- 1. 3-Amino-2-chloro-6-iodopyridine | 400777-06-2 [chemicalbook.com]

- 2. 6-chloro-3-iodo-2-(trifluoroMethoxy)pyridine | 1221171-95-4 [chemicalbook.com]

- 3. PubChemLite - this compound (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 6-chloro-3-iodo-2-(trifluoroMethoxy)pyridine | 1221171-95-4 [chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. WO2013033971A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. reddit.com [reddit.com]

Technical Whitepaper: Strategic 19F NMR Characterization of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

The following technical guide is structured to serve as a definitive reference for the characterization of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine using 19F NMR .

Executive Summary & Scope

This compound (CAS: Referenced as Target Analyte) is a high-value heterocyclic building block. Its structural complexity—featuring a trifluoromethyl group (-CF3) vicinal to an iodine atom on an electron-deficient pyridine ring—presents unique spectroscopic challenges and opportunities.

This guide moves beyond basic spectral assignment to address quantitative purity assessment (qNMR) and structural validation . It leverages the 100% natural abundance and high sensitivity of the 19F nucleus to detect regioisomeric impurities and hydro-dehalogenated byproducts that are often silent or ambiguous in 1H NMR.

Structural Logic & Chemical Shift Prediction

To accurately interpret the spectrum, one must understand the electronic and steric forces acting on the fluorine nuclei.

The Fluorine Environment

The -CF3 group is located at Position 3 . Its chemical shift (

-

Pyridine Ring Current: The electron-deficient nature of the pyridine ring typically deshields substituents compared to benzene analogs.

-

Ortho-Iodine Effect (The Heavy Atom Anomaly): Iodine is a "heavy atom" with a large electron cloud. While typically shielding to directly attached carbons (C2) via spin-orbit coupling, its effect on a vicinal -CF3 group (C3) is dominated by steric compression . The bulky iodine atom forces the -CF3 group to twist or compress, often leading to Van der Waals deshielding (downfield shift).

-

Para-Chlorine Effect: The chlorine at Position 6 exerts a long-range inductive withdrawing effect, slightly deshielding the system.

Predicted Shift Range

Based on substituent additivity rules and analogous 2-halo-3-(trifluoromethyl)pyridines:

-

Reference Standard (CFCl3): 0.0 ppm[1]

-

Standard Ph-CF3: ~ -63.0 ppm

-

Target Analyte Prediction: -60.0 ppm to -64.5 ppm (Singlet in {1H} decoupled mode).

Critical Note: The signal is expected to appear slightly downfield (less negative) than typical trifluoromethyl pyridines due to the steric crowding of the ortho-iodine.

Structural Influence Diagram

Figure 1: Substituent effects influencing the 19F chemical shift. The steric bulk of Iodine is the primary perturbing factor.

Experimental Methodology

Sample Preparation

Fluorine NMR is highly sensitive to concentration effects due to solvent-solute interactions.

-

Solvent: CDCl3 is preferred for routine analysis to minimize solvent viscosity and maximize resolution. DMSO-d6 should be used if the sample is a salt or highly polar, but note that DMSO often causes a +1 to +2 ppm shift (downfield) compared to chloroform.

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: Standard 5mm NMR tube (high-throughput grade is sufficient; quartz is not required for 19F).

Acquisition Parameters (The "Trust" Protocol)

To ensure the data is quantitative and free from artifacts, use the following parameters. The Relaxation Delay (D1) is the most critical variable; -CF3 groups have long longitudinal relaxation times (T1), often exceeding 2 seconds.

| Parameter | Setting | Rationale |

| Pulse Sequence | zgig (Bruker) / f19cpd (Varian) | Inverse Gated Decoupling . Decouples protons to collapse the CF3 multiplet into a singlet for sensitivity, but gates the decoupler during D1 to prevent NOE buildup (crucial for qNMR). |

| Spectral Width (SW) | 200 ppm (-20 to -220 ppm) | Covers the analyte (-62 ppm) and common standards like C6F6 (-164 ppm). |

| O1P (Center) | -100 ppm | Centers the excitation window. |

| Relaxation Delay (D1) | > 20 seconds | Mandatory for qNMR. T1 for CF3 is ~1.5–3s. D1 must be 5×T1 to ensure 99.9% magnetization recovery. |

| Scans (NS) | 16 – 64 | 19F is 83% as sensitive as 1H; high scan counts are rarely needed for pure samples. |

| Acquisition Time (AQ) | > 1.0 second | Ensures high digital resolution to resolve close impurities. |

Data Interpretation & Impurity Profiling

The Primary Signal

In a proton-decoupled spectrum (19F{1H}), the target molecule will appear as a sharp singlet .

-

Multiplets? If you see a doublet or quartet, check if the decoupler is OFF. If the decoupler is ON and you still see splitting, you may have Rotational Isomers (rare for this scaffold) or 19F-19F coupling from a byproduct.

Common Impurities (The "Fingerprint")

Synthesis of this molecule often involves iodination of a precursor or Sandmeyer reactions. Common byproducts have distinct shifts:

| Impurity Type | Structural Change | Expected Shift Change ( |

| Hydro-de-iodinated | Loss of Iodine (H replaces I at C2) | Upfield Shift (-2 to -5 ppm) . Removal of the steric bulk allows the CF3 to relax, shielding it. |

| Regioisomer | CF3 at C4 or C5 | Significant Shift (>10 ppm) . The electronic environment changes drastically at different ring positions. |

| Hydrolysis | Cl replaced by OH | Upfield Shift . Electron-donating OH shields the ring. |

Analytical Workflow Diagram

Figure 2: Step-by-step logic for interpreting the 19F spectrum.

Quantitative Analysis (qNMR) Protocol

For drug development, knowing the exact weight % purity is vital. 19F qNMR is superior to HPLC for this molecule because it does not require a response factor calibration for the analyte.

Internal Standard Selection

Select a standard that does not overlap with the analyte (-62 ppm) or potential impurities.

-

Recommended: Hexafluorobenzene (C6F6) [1]

-

Shift: -164.9 ppm.[1]

-

Advantage: Far removed from the pyridine region; highly volatile (easy to remove if recovering sample, though qNMR is usually destructive/sacrificial).

-

Alternative:

-Trifluorotoluene (-63.7 ppm) is NOT recommended due to potential overlap with the target.

-

The Calculation

Where:

- = Integration Area

- = Number of Fluorines (Target=3, C6F6=6)

- = Molecular Weight (Target=307.44 g/mol )[2]

- = Weight (mg)[3][4]

- = Purity (decimal)

References

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Burdette, J. E. (2018). Fluorine NMR in Drug Discovery. Journal of Medicinal Chemistry.

-

Hu, J., et al. (2015). Copper-Mediated Trifluoromethylation of Aryl Iodides. (Provides analogous spectral data for 2-iodo-3-CF3 systems). Beilstein Journal of Organic Chemistry.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for qNMR pulse sequence protocols).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

Foreword: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1][2] When this powerful moiety is installed on a pyridine ring—a privileged heterocycle in medicinal chemistry—the resulting trifluoromethylpyridine (TFMP) derivatives become highly valuable building blocks.[1][3][4]

This guide provides a detailed exploration of a specific, highly functionalized TFMP derivative: 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine . This molecule is not merely a static compound but a versatile synthetic intermediate, engineered with three distinct points of chemical reactivity. The electron-withdrawing nature of the trifluoromethyl group, combined with the differential reactivity of the chloro and iodo substituents, makes it a powerful tool for constructing complex molecular architectures through sequential and site-selective cross-coupling reactions.[5][6] We will delve into a robust and reproducible synthetic methodology, detail the essential characterization protocols, and discuss the compound's strategic applications.

Physicochemical and Spectroscopic Data Summary

Before proceeding to the synthesis, a summary of the target compound's key properties provides a necessary reference baseline.

| Property | Value |

| Chemical Formula | C₆H₂Cl F₃IN |

| Molecular Weight | 307.44 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Data not consistently available; varies with purity |

| CAS Number | 1142192-36-5 |

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. |

| ¹³C NMR | Signals corresponding to the six pyridine carbons, with characteristic C-F coupling for the CF₃ carbon and the carbon to which it is attached. |

| ¹⁹F NMR | A singlet around -60 to -65 ppm, characteristic of a CF₃ group on an aromatic ring.[7] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z ≈ 307, with a characteristic M+2 isotopic peak for the chlorine atom. |

| FT-IR (cm⁻¹) | Strong C-F stretching bands (approx. 1100-1350 cm⁻¹), aromatic C=C and C-N stretching (approx. 1400-1600 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹). |

Strategic Synthesis: From Amine to Iodide via Diazotization

The most reliable and regiochemically precise method for synthesizing this compound is through a Sandmeyer-type reaction, a classic yet powerful transformation in aromatic chemistry.[8][9] This pathway begins with a readily available amino-substituted pyridine, converting it into a highly reactive diazonium salt intermediate, which is then trapped with an iodide source.

Causality Behind the Chosen Pathway:

-

Regiocontrol: The final substitution pattern is dictated entirely by the starting material, 2-Amino-6-chloro-3-(trifluoromethyl)pyridine. This avoids the formation of unwanted isomers that could arise from direct, and often unselective, halogenation of a pyridine ring.

-

Reliability: Diazotization followed by nucleophilic displacement is a well-established, high-yielding transformation for aromatic amines. While diazonium salts are unstable, their reactivity can be precisely controlled under cryogenic conditions.

-

Accessibility: The amine precursor is commercially available or can be synthesized, making this a practical and scalable route.

Reaction Mechanism Overview

The synthesis is a two-stage process executed in a single pot.

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C). This converts the amino group (-NH₂) into an excellent leaving group, dinitrogen gas (N₂), via a diazonium salt intermediate ([R-N₂]⁺).

-

Iodination: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion (I⁻) acts as a nucleophile, displacing the N₂ group to form the desired aryl iodide. This step does not typically require a copper catalyst, which is a hallmark of many other Sandmeyer reactions (e.g., for chlorination or bromination).[10]

The overall workflow is depicted below.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Materials and Reagents

-

2-Amino-6-chloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Potassium Iodide (KI) (1.5 eq)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

10% Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Hexanes/Ethyl Acetate solvent system (for chromatography)

Step-by-Step Procedure

-

Vessel Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Amino-6-chloro-3-(trifluoromethyl)pyridine.

-

Acidic Dissolution: Carefully add concentrated sulfuric acid while stirring. The mixture may warm; allow it to cool to room temperature. Then, place the flask in an ice-salt bath and cool the internal temperature to 0-5 °C.

-

Diazotization: In a separate beaker, dissolve sodium nitrite in deionized water and transfer this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 5 °C. A viscous mixture may form. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Iodination: In another beaker, dissolve potassium iodide in deionized water. Add this KI solution in portions to the diazonium salt mixture. Effervescence (release of N₂ gas) will be observed.

-

Reaction Completion: After the KI addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 1-2 hours, then gently heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

-

Work-up and Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with:

-

Saturated NaHCO₃ solution (to neutralize excess acid).

-

10% Na₂S₂O₃ solution (to remove residual iodine).

-

Brine (to remove residual water).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a dark oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Combine the fractions containing the desired product and remove the solvent in vacuo to yield pure this compound.

Structural Elucidation and Characterization

Post-synthesis, confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

-

¹H NMR: The pyridine ring contains two protons. Due to the substitution pattern, they will appear as two distinct doublets in the downfield region, with coupling constants typical for aromatic protons.

-

¹⁹F NMR: This is a crucial and simple experiment. The presence of a single sharp peak around -62 ppm is definitive evidence of the trifluoromethyl group and indicates a clean electronic environment.

-

¹³C NMR: This spectrum will show six signals for the aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet with a large coupling constant (J ≈ 275 Hz).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum will exhibit a clear molecular ion peak (M⁺). Critically, a second peak at M+2 with approximately one-third the intensity of the M⁺ peak will be observed. This isotopic signature is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The spectrum should display very strong, characteristic absorbance bands for the C-F bonds of the trifluoromethyl group, typically in the 1100-1350 cm⁻¹ region.

Applications in Synthetic Chemistry

The true value of this compound lies in its utility as a versatile synthetic intermediate. The different electronic properties and bond strengths of the C-I and C-Cl bonds allow for selective, sequential functionalization.

Caption: Differential reactivity enabling sequential cross-coupling reactions.

-

Primary Functionalization (C-I Bond): The carbon-iodine bond is weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective substitution at the 2-position of the pyridine ring. Reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination can be performed under conditions that leave the C-Cl bond intact.[6]

-

Secondary Functionalization (C-Cl Bond): After modifying the 2-position, the chloro group at the 6-position can be targeted for a second cross-coupling reaction, often by employing more forcing conditions or different catalyst systems. This stepwise approach provides a powerful strategy for building molecular complexity in a controlled manner, which is invaluable in the synthesis of novel pharmaceutical and agrochemical candidates.

References

- Pipzine Chemicals. 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China.

-

Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available from: [Link]

- PrepChem.com. Synthesis of 2-amino-3-nitro-6-chloro-pyridine.

- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry.

-

Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10344. Available from: [Link]

-

Wikipedia. Diazonium compound. Available from: [Link]

- Refubium - Freie Universität Berlin. (2022). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds.

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1357–1385. Available from: [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Trifluoromethylation. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Pipzine Chemicals. 2-Chloro-5-(trifluoromethyl)-4-iodopyridine. Available from: [Link]

-

Chemia. (2022). Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. Available from: [Link]

-

ResearchGate. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Available from: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

-

AWS. Preparation and Reactions of Heteroarylmethylzinc Reagents. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

ChemWhat. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Available from: [Link]

-

Pipzine Chemicals. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for .... Available from: [Link]

-

DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iskweb.co.jp [iskweb.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China | CAS 690632-53-0 | High Purity Manufacturer & Exporter [pipzine-chem.com]

- 6. 2-Chloro-5-(trifluoromethyl)-4-iodopyridine: Properties, Applications, Safety Data & Reliable Supplier in China [pipzine-chem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Diazonium compound - Wikipedia [en.wikipedia.org]

Technical Guide: Handling, Storage, and Stability of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

Executive Summary & Chemical Identity[1][2]

6-Chloro-2-iodo-3-(trifluoromethyl)pyridine is a highly functionalized heteroaromatic scaffold used extensively in medicinal chemistry and agrochemical development. Its structural uniqueness lies in the presence of three distinct functional handles—a chlorine atom at C6, an iodine atom at C2, and a trifluoromethyl group at C3.

This tri-functionalization allows for orthogonal functionalization strategies:

-

C2-Iodine: Highly reactive in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or lithium-halogen exchange.

-

C6-Chlorine: susceptible to Nucleophilic Aromatic Substitution (SNAr) or slower cross-coupling.

-

C3-CF3: Modulates lipophilicity (LogP) and metabolic stability, a critical parameter in drug design.

Due to the lability of the C-I bond and the potential for hydrolysis or photolytic degradation, rigorous adherence to the following handling protocols is required to maintain reagent integrity.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 518057-64-2 |

| Molecular Formula | C6H2ClF3IN |

| Molecular Weight | 307.44 g/mol |

| Physical State | Liquid (at room temperature) / Low-melting solid |

| Melting Point | -5 to -4 °C |

| Boiling Point | ~273 °C (at 760 mmHg) |

| Density | 2.046 g/cm³ |

| Flash Point | 110 °C |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |

Hazard Assessment & Safety Protocols

Toxicology & Reactivity

While specific toxicological data for this exact isomer is limited, "read-across" methodology from structurally similar halogenated pyridines (e.g., 2-chloro-3-trifluoromethylpyridine) dictates the following hazard profile:

-

Skin/Eye Corrosion: The compound is likely a severe skin and eye irritant. Direct contact can cause chemical burns.

-

Respiratory Irritation: Vapor or mist inhalation will irritate the upper respiratory tract.

-

Reactivity:

-

Light Sensitivity: The C-I bond is weak (~50-60 kcal/mol) and susceptible to homolytic cleavage upon UV exposure, liberating iodine radicals and leading to discoloration (yellowing/browning).

-

Moisture Sensitivity: While the CF3 group provides some steric protection, the halogenated pyridine ring can undergo slow hydrolysis under basic or highly humid conditions.

-

Personal Protective Equipment (PPE) Matrix

| Zone | Protection Level | Equipment Specification |

| Ocular | High | Chemical splash goggles (ANSI Z87.1). Face shield recommended for quantities >10g.[1] |

| Dermal | High | Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Nitrile (minimum 5 mil) or Butyl Rubber for prolonged exposure. |

| Respiratory | Moderate | Work strictly within a certified chemical fume hood. If aerosolization is possible, use a NIOSH-approved respirator with organic vapor cartridges. |

Storage & Stability Protocols

To maximize shelf-life and prevent the formation of de-iodinated impurities, a "Cold-Dark-Inert" storage strategy is mandatory.

The "Cold-Dark-Inert" System

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Why: Low temperature inhibits thermal decomposition and slows any potential hydrolysis rates.

-

-

Atmosphere: Store under Argon or Nitrogen .

-

Why: Displaces oxygen and moisture. Oxygen can accelerate radical degradation pathways initiated by trace iodine liberation.

-

-

Container: Amber glass vials with Teflon-lined caps.

-

Why: Amber glass filters UV radiation; Teflon prevents leaching of plasticizers by the halogenated aromatic solvent.

-

Storage Decision Logic (Visualization)

Figure 1: Decision Logic for Long-Term Storage Integrity.

Operational Handling & Synthesis

Weighing and Transfer (Liquid State)

Since the compound melts at -5°C, it will be a dense liquid (d = 2.046 g/mL) at room temperature.

-

Equilibration: Allow the refrigerated vial to warm to room temperature before opening.

-

Why: Opening a cold vial condenses atmospheric moisture into the product, accelerating hydrolysis.

-

-

Volumetric Transfer: Due to high density, weighing by mass is more accurate than volumetric pipetting for stoichiometry.

-

Calculation:

. -

Volume estimation:

.

-

-

Syringe Technique: Use a glass syringe with a stainless steel needle. Avoid plastic syringes if the contact time is long, as halogenated pyridines can swell rubber plungers.

Synthetic Utility & Workflow

The primary utility of this scaffold is the orthogonal reactivity of the Iodine vs. Chlorine.

-

Step 1 (C2-Functionalization): The C-I bond is weaker and more reactive toward oxidative addition. Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) will occur selectively at C2 at lower temperatures (RT to 60°C).

-

Step 2 (C6-Functionalization): The C-Cl bond requires harsher conditions (higher temp, bulky phosphine ligands) or SNAr conditions (nucleophilic displacement with amines/alkoxides).

Figure 2: Orthogonal Reactivity Workflow for Scaffold Functionalization.

Emergency & Disposal Procedures

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Ventilate: Maximize fume hood airflow.

-

Absorb: Use vermiculite or sand to absorb the liquid. Do not use combustible materials (sawdust) as the compound contains halogens.

-

Neutralize: Wipe the area with a dilute solution of sodium thiosulfate if iodine discoloration is observed (brown stains).

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Segregation: Do not mix with strong acids or oxidizers.

-

Labeling: Clearly mark as "Contains Fluorinated/Iodinated Pyridine."

References

-

PubChem. (2025).[2] Halogenated Pyridines - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Electronic Properties & Orthogonal Reactivity of 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine

Technical Whitepaper | Application Note: AN-782-PYR [1]

Executive Summary: The "Orthogonal" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine (CAS: 518057-64-2) represents a "privileged scaffold."[1] Its value lies not merely in its constituent atoms, but in its electronic asymmetry .[1]

This molecule offers three distinct handles—an iodide at C-2, a trifluoromethyl group at C-3, and a chloride at C-6—each possessing a unique reactivity threshold.[1] This allows for orthogonal functionalization : the ability to selectively modify one position without affecting the others, enabling the rapid generation of diverse chemical libraries.[1]

This guide analyzes the electronic underpinnings of this selectivity and provides validated protocols for its application in medicinal chemistry.[1]

Electronic Architecture & Reactivity Profile

The Electronic Map

The pyridine ring is electron-deficient (

-

Position 1 (Nitrogen): The sink.[1] It pulls electron density from C-2 and C-6 via induction (-I) and resonance (-M), activating these positions for nucleophilic attack.[1]

-

Position 2 (Iodide): The "Soft" Handle.[1] The C-I bond is long and weak (approx. 57 kcal/mol).[1] While iodine is a poor leaving group for SNAr (due to low electronegativity preventing Meisenheimer complex stabilization), it is the gold standard for oxidative addition with Palladium(0).

-

Position 3 (Trifluoromethyl): The Electronic Modulator.[1] A strong electron-withdrawing group (EWG) (

).[1] It significantly lowers the LUMO energy of the ring, increasing the acidity of the system and further activating C-2 and C-6.[1] Crucially, it imposes steric bulk (A-value ~ 2.[1]1) proximal to C-2, hindering nucleophilic approach at the iodine position.[1] -

Position 6 (Chloride): The "Hard" Handle.[1] The C-Cl bond is stronger (approx. 80 kcal/mol).[1] Chlorine is sufficiently electronegative to stabilize the anionic intermediate in SNAr reactions.[1] Being distal to the bulky -CF3 group, C-6 is the kinetically favored site for nucleophilic displacement .[1]

The Reactivity Hierarchy (Chemo- & Regioselectivity)

The core utility of this scaffold is the reactivity gap between C-2 and C-6.[1]

| Reaction Type | Preferred Site | Mechanistic Driver |

| Pd-Catalyzed Coupling (Suzuki, Sonogashira) | C-2 (Iodo) | Weak C-I bond allows rapid oxidative addition.[1] |

| Nucleophilic Aromatic Substitution (SNAr) | C-6 (Chloro) | Cl stabilizes the Meisenheimer complex better than I; C-6 is less sterically hindered than C-2.[1] |

| Lithiation / Halogen Dance | C-4 (H) | Directed ortho-lithiation (DoM) can occur at C-4, directed by the C-3 CF3 and C-6 Cl, though "halogen dance" migration of the Iodine to C-4 is a risk if not controlled.[1] |

Visualization: Logical Reactivity Workflow

The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the "Orthogonal" strategy.

Figure 1: Orthogonal functionalization strategy. Pathway A is generally preferred for initial diversification due to higher fidelity.[1]

Experimental Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C-2

Objective: Install an aryl group at C-2 while preserving the C-6 chloride.[1] Rationale: Using a phosphine ligand with a specific bite angle (e.g., dppf) and mild base prevents oxidative addition into the stronger C-Cl bond.[1]

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.1 equiv)[1]

-

Base: K2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane (0.2 M)

Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and aqueous K2CO3.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid activating the C-Cl bond.[1]

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Validation Check:

Protocol 2: Regioselective SNAr Amination at C-6

Objective: Introduce an amine at C-6.[1][2][3][4][5][6][7][8][9][10] Rationale: The C-3 CF3 group sterically shields C-2.[1] Nucleophiles will preferentially attack the less hindered C-6 position, especially if the nucleophile is bulky (e.g., morpholine, piperazine).[1]

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Morpholine (1.2 equiv)[1]

-

Base: DIPEA (Hunig's Base) (2.0 equiv)[1]

-

Solvent: DMSO or NMP (0.5 M)[1]

Methodology:

-

Setup: Dissolve substrate in DMSO. Add DIPEA and Morpholine.[1]

-

Thermal Activation: Heat to 90-100°C for 12 hours. Note: SNAr on chloropyridines requires higher energy than Pd-coupling.[1]

-

Workup: Pour into ice water to precipitate the product or extract with Et2O.

-

Purification: Recrystallization or column chromatography.[1]

Quantitative Data Summary

| Property | Value | Relevance |

| Molecular Weight | 307.44 g/mol | Fragment-like, allows room for elaboration.[1] |

| ClogP | ~ 3.4 | Highly lipophilic; requires polar groups to improve solubility.[1] |

| Bond Dissociation Energy (Est.) | C-I: ~57 kcal/molC-Cl: ~80 kcal/mol | Explains the exclusive chemoselectivity of Pd-catalysis for C-2.[1] |

| Hammett Constant ( | -CF3: 0.54-Cl: 0.23 | Strong electron withdrawal activates ring for SNAr.[1] |

| LUMO Location | C-6 and C-2 | C-6 is kinetically accessible; C-2 is sterically crowded.[1] |

Applications in Drug Discovery[1][5][11][12]

Metabolic Blocking

The -CF3 group at C-3 serves a dual purpose. Beyond electronic activation, it blocks metabolic oxidation at the 3-position, a common clearance pathway for pyridine drugs (e.g., via CYP450).[1]

Lipophilicity Modulation

The combination of halogen and trifluoromethyl groups significantly increases lipophilicity (

-

CNS Penetration: Enhancing blood-brain barrier permeability.[1]

-

Hydrophobic Pocket Binding: Targeting deep, lipophilic active sites in enzymes (e.g., kinases, GPCRs).[1]

Case Study: Kinase Inhibitors

In the development of Type II kinase inhibitors, the 2-aryl-3-trifluoromethyl-6-aminopyridine motif is recurrent.[1]

-

Step 1: Suzuki coupling at C-2 installs the "hinge binder" or hydrophobic tail.[1]

-

Step 2: SNAr at C-6 installs the solubilizing group (e.g., piperazine) exposed to the solvent front.[1] This specific scaffold (this compound) allows this exact sequence to be performed with high yield and no protecting groups.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11220536, this compound.[1] Retrieved January 30, 2026.[1] [Link][1]

-

Schlosser, M., & Cottet, F. (2002). The regioselective functionalization of chloropyridines and trifluoromethylpyridines.[1] European Journal of Organic Chemistry.[1] (Fundamental principles of halogenated pyridine reactivity). [Link]

Sources

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. 2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid | C24H16F6N2O4 | CID 87871111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 518057-64-2 [m.chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China | CAS 690632-53-0 | High Purity Manufacturer & Exporter [pipzine-chem.com]

- 6. 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine|1221171-95-4-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 8. PubChemLite - 2-chloro-3-iodo-6-(trifluoromethoxy)pyridine (C6H2ClF3INO) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - this compound (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

- 10. Regioselective oxidative trifluoromethylation of imidazoheterocycles via C(sp2)-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-2-iodo-3-(trifluoromethyl)pyridine: A Strategic Scaffold for Orthogonal Functionalization

Executive Summary

6-Chloro-2-iodo-3-(trifluoromethyl)pyridine (CAS 518057-64-2 ) represents a high-value "Swiss Army knife" scaffold for medicinal and agrochemical synthesis. Its utility stems from the precise electronic and steric differentiation of its three functional handles: a labile C2-iodide, a robust C6-chloride, and an activating C3-trifluoromethyl group.

This guide details the technical mastery of this building block, focusing on its orthogonal reactivity profile . By exploiting the reactivity gap between the C2 and C6 halogens, researchers can sequentially construct complex 2,6-disubstituted pyridine cores—a privileged motif in kinase inhibitors and modern agrochemicals—without the need for protecting groups.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 518057-64-2 |

| Molecular Formula | C₆H₂ClF₃IN |

| Molecular Weight | 307.44 g/mol |

| Appearance | Low-melting solid or liquid (mp ~ -5 to -4 °C) |

| Density | ~2.05 g/cm³ |

| Boiling Point | ~273 °C |

| Storage | 2–8 °C, Inert atmosphere, Light sensitive |

Structural Logic

-

C2-Iodo: The "soft" electrophile. Weak C–I bond energy makes it the primary site for oxidative addition by Pd(0) catalysts.

-

C6-Chloro: The "hard" electrophile. Stronger C–Cl bond; typically inert to mild Pd conditions but highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to activation by the ring nitrogen and the para-CF₃ group.

-

C3-Trifluoromethyl: The modulator. It provides lipophilicity (logP modulation), metabolic stability (blocking C3 oxidation), and electronic activation of the C6 position. Sterically, it imposes orthogonality at C2, requiring specific ligand choices.

Synthesis of the Building Block

While commercially available, in-house preparation is often required for scale-up. The most reliable route proceeds via the Sandmeyer reaction from the 2-amino precursor.

Precursor: 2-Amino-6-chloro-3-(trifluoromethyl)pyridine (CAS 34486-22-1).

Protocol: Sandmeyer Iodination

-

Diazotization: Dissolve the amine in acidic media (H₂SO₄ or AcOH). Treat with sodium nitrite (NaNO₂) at 0 °C to generate the diazonium salt.

-

Iodination: Slowly add an aqueous solution of Potassium Iodide (KI) or treat with diiodomethane (CH₂I₂) and isoamyl nitrite (anhydrous conditions).

-

Workup: Quench with sodium thiosulfate to remove excess iodine. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Figure 1: Synthesis workflow via Sandmeyer reaction.

Reactivity Map: The Orthogonal Strategy

The core value of this scaffold is the ability to selectively functionalize C2 and C6.

Path A: C2-Selective Cross-Coupling (The "First Move")

The C2-iodide is significantly more reactive towards Pd(0) than the C6-chloride. However, the ortho-CF₃ group creates steric hindrance.

-